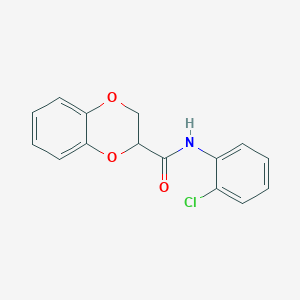![molecular formula C12H13ClN2O2S B5112623 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)
3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as TAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. TAPP is a heterocyclic compound that contains a pyrrolidine ring and a thioether group, making it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione can induce apoptosis, or programmed cell death, in cancer cells. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have antiviral effects, as it can inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione in lab experiments is its ability to selectively target cancer cells. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have minimal toxicity to normal cells, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione research. One potential direction is the development of new cancer treatments based on 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have anticancer properties, and further research could lead to the development of new therapies for cancer patients. Another potential direction is the development of new antiviral agents based on 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to inhibit the replication of certain viruses, and further research could lead to the development of new treatments for viral infections. Finally, further research could be conducted to better understand the mechanism of action of 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione and its potential use in other fields of research.
Métodos De Síntesis
The synthesis of 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione involves the reaction of 3-chlorophenylacetic acid with thioethanol and sodium hydride, followed by the reaction with phthalic anhydride and ammonia. This process results in the formation of 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione as a white crystalline powder with a melting point of 145-147°C.
Aplicaciones Científicas De Investigación
3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential use in various fields of research. One of the most significant applications of 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione is in the field of medicinal chemistry. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have anticancer properties, making it a potential candidate for the development of new cancer treatments. 3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-8-2-1-3-9(6-8)15-11(16)7-10(12(15)17)18-5-4-14/h1-3,6,10H,4-5,7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQLMUNSFFZSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethylthio)-1-(3-chlorophenyl)azolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5112549.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B5112557.png)

![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B5112566.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine](/img/structure/B5112571.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5112578.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5112595.png)

![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5112606.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5112609.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)
![N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)
